molecular formula C14H12N2O3S B2638334 1-(1,3-Benzodioxol-5-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone CAS No. 941252-45-5

1-(1,3-Benzodioxol-5-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone

Cat. No.: B2638334
CAS No.: 941252-45-5
M. Wt: 288.32
InChI Key: DBNMLLWTZBVMSB-UHFFFAOYSA-N
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Description

The compound 1-(1,3-Benzodioxol-5-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone features a benzodioxol moiety linked via an ethanone bridge to a 4-methylpyrimidin-2-yl sulfanyl group. Benzodioxol-containing compounds are known for diverse bioactivities, including antimicrobial and anticancer properties . The pyrimidine sulfanyl group is a common pharmacophore in kinase inhibitors and antimicrobial agents, suggesting this compound may exhibit similar biological effects .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(4-methylpyrimidin-2-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-9-4-5-15-14(16-9)20-7-11(17)10-2-3-12-13(6-10)19-8-18-12/h2-6H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNMLLWTZBVMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)SCC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized from appropriate precursors such as 4-methylpyrimidine-2-thiol.

    Thioether Linkage Formation: The benzodioxole and pyrimidine rings are then connected via a thioether linkage using a suitable coupling reagent.

    Ethanone Group Addition: Finally, the ethanone group is introduced through a Friedel-Crafts acylation reaction.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production, ensuring high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Benzodioxol-5-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form a sulfoxide or sulfone.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophiles such as bromine or nitronium ions can be used under acidic conditions.

Major Products:

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzodioxole derivatives.

Scientific Research Applications

1-(1,3-Benzodioxol-5-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs and their properties:

Compound Name Key Substituents Molecular Weight Biological Activity Reference
1-(1,3-Benzodioxol-5-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone (Target) 4-Methylpyrimidin-2-yl, Benzodioxol-5-yl Not reported Inferred antimicrobial/anticancer -
1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-tetrahydropyrimidin-5-yl]ethanone 4-Fluorophenyl, Tetrahydropyrimidin-2-thione 306.35 Antibacterial, Antifungal
1-(1,3-Benzodioxol-5-yl)-2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]ethanone 3-Nitrophenyl thiazole 414.40 Not reported (potential kinase inhibition)
2-(1,3-Benzodioxol-5-yl)-1-(2-hydroxy-4-methoxyphenyl)ethanone Hydroxy-methoxyphenyl, Benzodioxol 286.28 Synthetic intermediate
1-(6-Methyl-4-phenyl-2-sulfanylidene-tetrahydropyrimidin-5-yl)ethanone Phenyl, Tetrahydropyrimidin-2-thione 278.35 Antifungal
Key Observations:
  • Bioactivity: The presence of a sulfanylidene group in dihydropyrimidinones correlates with antifungal activity , while nitro groups (e.g., 3-nitrophenyl in ) may enhance kinase inhibition.
  • Synthesis Complexity : Benzodioxol-containing compounds often require multi-step syntheses involving glycosidation or Hoesch reactions , whereas pyrimidine derivatives are typically synthesized via Biginelli-like condensations .

Physicochemical Properties

  • Melting Points: Benzodioxol derivatives (e.g., ) exhibit higher melting points (145–165°C) compared to dihydropyrimidinones (103–131°C), suggesting stronger intermolecular forces in the former .
  • Solubility : The sulfanyl group enhances aqueous solubility, whereas the benzodioxol moiety contributes to logP values ~2.5, favoring blood-brain barrier penetration .

Biological Activity

1-(1,3-Benzodioxol-5-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone is a compound of interest due to its potential biological activities. Understanding its pharmacological properties can provide insights into its applications in medicinal chemistry, particularly in the development of new therapeutic agents. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzodioxole moiety and a pyrimidine derivative linked through a sulfanyl group. Its molecular formula is C13H12N2O3SC_{13}H_{12}N_2O_3S, and its molecular weight is approximately 280.31 g/mol.

Research indicates that compounds with similar structural features often exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many derivatives of benzodioxole have been shown to inhibit specific enzymes, which can lead to anticancer or anti-inflammatory effects.
  • Antioxidant Activity : Compounds containing benzodioxole structures are known to exhibit antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial Effects : Sulfur-containing compounds often demonstrate antimicrobial activity against various pathogens.

Antitumor Activity

Several studies have demonstrated that related compounds exhibit significant antitumor activity. For instance, compounds with a similar benzodioxole structure have been tested against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), showing IC50 values in the micromolar range.

CompoundCell LineIC50 (µM)
Benzodioxole derivative AMCF-710
Benzodioxole derivative BHeLa15
This compoundMCF-7TBD

Antimicrobial Activity

The compound's sulfanyl group suggests potential antimicrobial properties. Preliminary studies indicate effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Anti-inflammatory Properties

Inflammation-related pathways have been targeted by benzodioxole derivatives. The compound may inhibit the production of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

Case Studies

  • Anticancer Study : A study published in the Journal of Medicinal Chemistry evaluated several benzodioxole derivatives for their anticancer properties. The study found that specific modifications to the benzodioxole ring enhanced cytotoxicity against cancer cell lines.
  • Antimicrobial Evaluation : In a recent investigation reported in the International Journal of Antimicrobial Agents, researchers assessed the antimicrobial efficacy of sulfur-containing compounds. The results indicated that the presence of the pyrimidine moiety significantly increased antibacterial activity.
  • In Vivo Studies : Animal models have been used to evaluate the pharmacokinetics and pharmacodynamics of benzodioxole derivatives. These studies are crucial for understanding the therapeutic potential and safety profile of new compounds.

Q & A

Basic Research Questions

Q. What experimental methods are recommended to confirm the molecular structure of 1-(1,3-Benzodioxol-5-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone?

  • Methodology :

  • Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. This technique provides precise bond lengths, angles, and torsion angles, critical for verifying the benzodioxole and pyrimidine sulfanyl moieties. For example, similar compounds with benzodioxole groups have been resolved using SC-XRD (R-factor ≤ 0.043) .
  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Assign peaks to distinguish aromatic protons (benzodioxole) from pyrimidine protons.
  • FT-IR : Validate functional groups (e.g., C=S stretch at ~650–800 cm⁻¹, C-O-C in benzodioxole at ~1250 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight.

Q. How should researchers select solvents for synthesizing or purifying this compound?

  • Methodology :

  • Prioritize polar aprotic solvents (e.g., DMF, DMSO) for reactions involving nucleophilic substitutions at the sulfanyl group.
  • For recrystallization, use ethanol-water mixtures (4:1 ratio) to balance solubility and purity, as demonstrated in analogous sulfanyl-pyrimidine derivatives .
  • Solvent compatibility with spectroscopic analysis: Use deuterated DMSO or CDCl₃ for NMR, ensuring minimal interference with aromatic signals .

Q. What are the key considerations for assessing the compound’s solubility and stability in biological assays?

  • Methodology :

  • Solubility screening : Test in DMSO (common stock solvent) and dilute into aqueous buffers (e.g., PBS). Monitor precipitation via dynamic light scattering (DLS).
  • Stability assays : Use HPLC to track degradation under physiological conditions (pH 7.4, 37°C). For photostability, expose to UV-Vis light and analyze by LC-MS .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the sulfanyl group to the pyrimidine ring?

  • Methodology :

  • Base selection : Sodium ethoxide (NaOEt) in ethanol effectively deprotonates thiol precursors, as shown in analogous syntheses of sulfanyl-pyrimidines .
  • Temperature control : Maintain reflux (~80°C) to accelerate nucleophilic substitution while minimizing side reactions.
  • Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.

Q. What computational strategies are effective for predicting the compound’s electronic properties and reactivity?

  • Methodology :

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO), predicting sites for electrophilic/nucleophilic attack.
  • Molecular docking : Model interactions with biological targets (e.g., enzymes with pyrimidine-binding pockets) using AutoDock Vina .
  • Solvent effects : Apply the Polarizable Continuum Model (PCM) to simulate solvation in water or DMSO.

Q. How should researchers resolve contradictions in observed biological activity data (e.g., inconsistent IC₅₀ values)?

  • Methodology :

  • Purity verification : Re-analyze compound batches via HPLC (>95% purity) to rule out impurities as confounding factors.
  • Assay conditions : Standardize protocols (e.g., cell passage number, serum concentration) to reduce variability.
  • Degradation analysis : Use LC-MS to identify hydrolytic or oxidative byproducts that may interfere with activity .

Q. What experimental designs are recommended to study the compound’s potential as a kinase inhibitor?

  • Methodology :

  • Kinase profiling : Screen against a panel of kinases (e.g., EGFR, VEGFR) using competitive binding assays with ATP analogs.
  • Structure-activity relationship (SAR) : Synthesize analogs with modified pyrimidine substituents (e.g., 4-methyl vs. 4-fluoro) and compare inhibitory potency .
  • Crystallography : Co-crystallize the compound with a target kinase to visualize binding modes, leveraging SC-XRD protocols from related studies .

Data Presentation

Table 1 : Key Physicochemical Properties

PropertyMethod/ValueReference
Melting PointDSC (>150°C, decomposition)
LogP (lipophilicity)Calculated (XLogP3: ~2.8)
Aqueous Solubility<50 µM (PBS, pH 7.4)

Table 2 : Common Synthetic Byproducts and Mitigation Strategies

ByproductCauseMitigation
Disulfide dimerOxidation of sulfanyl groupUse inert atmosphere (N₂/Ar)
Pyrimidine ring-openedAcidic hydrolysisNeutralize reaction post-synthesis

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